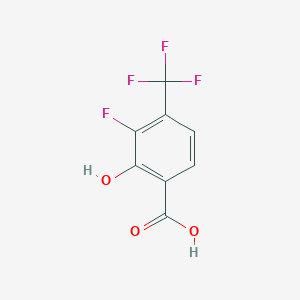

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid

Description

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxyl group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 3. This substitution pattern confers unique electronic, steric, and lipophilic properties, making it relevant in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the hydroxyl group enables hydrogen bonding, critical for biological interactions .

Structure

3D Structure

Properties

Molecular Formula |

C8H4F4O3 |

|---|---|

Molecular Weight |

224.11 g/mol |

IUPAC Name |

3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H4F4O3/c9-5-4(8(10,11)12)2-1-3(6(5)13)7(14)15/h1-2,13H,(H,14,15) |

InChI Key |

HXAGRRUCKHGTOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Fluorinated Aromatic Precursors

One approach involves starting from 3-fluoro-4-(trifluoromethyl)benzoic acid or related derivatives, followed by regioselective hydroxylation at the 2-position. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is commercially available with high purity (98%) and can serve as a precursor for further hydroxylation reactions.

Multi-step Synthesis via Halogenated Intermediates

A patent (CN102766043A) describes preparation methods for related phenoxybenzoic acids involving halogenated intermediates such as 2-chloro-4-(trifluoromethyl)phenoxy derivatives. These intermediates are synthesized by nucleophilic aromatic substitution and subsequent hydrolysis steps to yield hydroxy-substituted benzoic acids. Although this patent focuses on chloro-substituted phenoxybenzoic acids, the methodology can be adapted for fluorinated analogs by replacing chloro with fluoro substituents.

Hydroxylation of Fluorinated Benzaldehydes

Synthesis of hydroxy-substituted fluorobenzaldehydes, such as 3-fluoro-4-hydroxybenzaldehyde, has been achieved by demethylation of methoxy precursors using hydrogen bromide under inert atmosphere at elevated temperatures (140 °C for 3 hours). This method yields hydroxybenzaldehydes with high efficiency (97% yield), which can be further oxidized to corresponding benzoic acids. This approach suggests a viable route to introduce the hydroxy group ortho to fluorine.

Selective introduction of trifluoromethyl groups is often achieved via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. Fluorination is typically introduced via nucleophilic aromatic substitution or direct fluorination methods. The combination of these steps requires careful control of reaction conditions to avoid over-fluorination or undesired side reactions.

Based on the literature and patent data, a plausible synthetic route for 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid is as follows:

- Melting point for 3-fluoro-4-(trifluoromethyl)benzoic acid is reported between 174 °C and 179 °C, indicating a stable crystalline form.

- NMR and mass spectrometry data for related intermediates confirm the substitution pattern and molecular weight.

- Hydroxylation steps are monitored by TLC and confirmed by characteristic IR bands (O-H stretching ~3500 cm^-1) and NMR chemical shifts.

- Hydroxylation of fluorinated aromatic acids is challenging due to electronic effects of fluorine and trifluoromethyl groups; directed ortho-metalation using strong bases (e.g., lithium diisopropylamide) followed by oxygen quenching is a common strategy.

- Alternative enzymatic hydroxylation methods have been explored for regioselectivity but are less common in industrial synthesis.

- The use of halogenated intermediates (chloro or bromo) can facilitate nucleophilic substitution to introduce hydroxy groups, but fluorine substitution requires more specialized conditions.

- High yields (>90%) are achievable in demethylation steps converting methoxy to hydroxy groups under acidic conditions with hydrogen bromide, as demonstrated in related fluorinated benzaldehyde syntheses.

The preparation of 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves strategic selection of fluorinated and trifluoromethylated aromatic precursors followed by regioselective hydroxylation. Current methods leverage demethylation of methoxy intermediates or directed ortho-metalation techniques to install the hydroxy group. While direct synthetic routes are limited, adapting halogenated intermediate strategies and optimizing reaction conditions can yield the target compound efficiently. Analytical data support the structural integrity and purity of the synthesized product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid serves as a critical building block in the synthesis of various APIs. Its unique functional groups enable the development of compounds with enhanced pharmacological properties. For instance, it has been utilized in the synthesis of antitubercular agents and other pharmaceuticals targeting complex diseases like cancer and autoimmune disorders. The trifluoromethyl group is known to improve the metabolic stability and bioactivity of drug candidates, making this compound particularly valuable in drug discovery processes .

Case Study: Cancer Treatment

Recent studies have highlighted its role in developing inhibitors for hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in several cancers, including renal and glioblastoma. The compound's structure allows for modifications that enhance selectivity and potency against HIF-2α, providing a pathway for novel cancer therapies .

Materials Science

Liquid Crystals

The compound has demonstrated potential in the synthesis of liquid crystal materials due to its molecular structure. The presence of both hydroxyl and trifluoromethyl groups facilitates the formation of smectic C phases, which are essential for advanced display technologies. Research indicates that polymers incorporating 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid can self-assemble into ordered structures, making them suitable for optical applications .

Functional Polymers

In materials science, this compound has been used to create functional polymers that exhibit unique thermal and optical properties. These polymers can be utilized in various applications, including sensors and actuators, owing to their ability to respond to environmental stimuli .

Biochemistry

Biochemical Research

The compound is also significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its fluorinated nature allows for enhanced imaging techniques in biological systems, facilitating better tracking of drug distribution and metabolism within organisms .

Cosmetic Formulations

In the cosmetic industry, 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid is being explored for its potential use in skin care formulations due to its anti-inflammatory properties. Studies suggest that formulations containing this compound can improve skin hydration and reduce irritation, making it a candidate for dermatological applications .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of APIs (e.g., antitubercular agents) | Enhanced metabolic stability and bioactivity |

| Cancer Treatment | HIF-2α inhibitors | Targeted therapy for specific cancers |

| Materials Science | Liquid crystals and functional polymers | Unique thermal/optical properties |

| Biochemistry | Enzyme interaction studies | Improved imaging techniques |

| Cosmetic Formulations | Skin care products | Anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB)

- Structure : Lacks the 3-fluoro substituent present in the target compound.

- Biological Activity : HTB, a metabolite of triflusal, inhibits cyclooxygenase-2 (COX-2) expression by blocking nuclear factor-kappa B (NF-κB) activation. Its IC₅₀ for prostaglandin E₂ (PGE₂) inhibition is 0.39 mM, weaker than triflusal (IC₅₀ = 0.16 mM) .

3-Fluoro-4-(trifluoromethyl)benzoic Acid

- Structure : Contains a 3-fluoro and 4-CF₃ but lacks the 2-hydroxyl group.

- Functional Impact: The missing hydroxyl group eliminates hydrogen-bonding capability, reducing solubility and interaction with polar enzyme active sites. This compound’s applications are less documented but may focus on non-biological uses due to reduced polarity .

3-Fluoro-2-hydroxy-4-methylbenzoic Acid

- Structure : Replaces the 4-CF₃ group with a methyl (-CH₃) group.

- Physicochemical Properties : The methyl group is less electronegative and bulkier than -CF₃, reducing lipophilicity and electronic effects. This substitution likely diminishes metabolic stability and target affinity, as seen in COX-2 inhibitors where -CF₃ enhances potency .

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid

- Structure : Features a 5-(trifluoromethyl)-1,2,4-oxadiazole ring at position 4 and a 2-fluoro substituent.

- However, the 2-fluoro (vs.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Electron-Withdrawing Effects : The 3-fluoro and 4-CF₃ groups in the target compound synergistically increase the acidity of the hydroxyl group (pKa ~1.5–2.5), enhancing its ability to deprotonate and interact with basic residues in enzymes like COX-2 .

- Lipophilicity : The trifluoromethyl group elevates LogP (~2.5), promoting blood-brain barrier penetration compared to HTB (LogP ~2.0) .

- Synthetic Accessibility : Introducing multiple substituents (e.g., -OH, -F, -CF₃) requires multi-step synthesis, as seen in related compounds like HTB (produced via deacetylation of triflusal) .

Biological Activity

3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid, a derivative of benzoic acid, possesses unique chemical properties due to the presence of both a hydroxyl group and a trifluoromethyl group on the aromatic ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting case studies where applicable.

Chemical Structure and Properties

The molecular formula of 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid is C₈H₅F₄O₂, with a molecular weight of 210.12 g/mol. The trifluoromethyl group significantly influences its biological activity and pharmacokinetic properties, enhancing lipophilicity and metabolic stability.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of compounds containing trifluoromethyl groups. For instance, a study reported that derivatives with trifluoromethyl substitutions exhibited significant activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL, outperforming conventional antibiotics like methicillin and vancomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid | 0.031 - 0.062 | Effective against MRSA |

| Control (Vancomycin) | Varies | Standard antibiotic |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that fluorinated benzoic acids can inhibit pro-inflammatory cytokines in cellular models challenged with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Antiviral Activity

In antiviral research, compounds similar to 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid have shown promise against hepatitis B virus (HBV). For example, certain nucleoside analogs demonstrated effective inhibition of HBV replication with an EC50 of approximately 31 nM without significant cytotoxicity . This highlights the potential for further development of derivatives targeting viral infections.

Case Study 1: Synthesis and Evaluation

A notable study synthesized various fluorinated benzoic acids and evaluated their biological activities. Among these, compounds with trifluoromethyl substitutions showed enhanced antimicrobial activity against resistant strains of bacteria. The results indicated that structural modifications, particularly at the hydroxyl and trifluoromethyl positions, could lead to significant improvements in efficacy against pathogens .

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, researchers tested several derivatives against HBV polymerase. The results revealed that specific substitutions at the hydroxyl position improved inhibitory activity significantly compared to non-fluorinated counterparts .

The biological activity of 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid can be attributed to its ability to interact with specific enzymes or receptors involved in pathogen proliferation or inflammatory responses. The trifluoromethyl group enhances binding affinity and metabolic stability, allowing for prolonged action in biological systems.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable solubility characteristics, estimated at approximately 1501 mg/L at 25°C. This property is crucial for its bioavailability and therapeutic effectiveness in vivo.

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid?

The synthesis typically involves halogen-directed functionalization or coupling reactions. A plausible route starts with a fluorinated benzoic acid precursor, such as 4-fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8) , followed by hydroxylation at the ortho position via electrophilic substitution or oxidation. For example, hydroxyl groups can be introduced using directed ortho-metalation (DoM) strategies, where the trifluoromethyl group acts as a directing group. Post-synthesis, purification via HPLC (>97% purity, as in and ) ensures removal of byproducts like unreacted starting materials or regioisomers .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Combined spectroscopic and chromatographic methods are critical:

- NMR (¹H/¹⁹F/¹³C) : Confirms substitution patterns (e.g., fluorine at C3, hydroxyl at C2, and trifluoromethyl at C4). and highlight the use of ¹⁹F NMR to resolve trifluoromethyl and fluorine signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., molecular ion peaks matching C₈H₄F₄O₃). notes challenges in interpreting fragmentation patterns for polyhalogenated aromatics .

- HPLC : Purity assessment (>97% by area normalization, as in and ) .

Advanced: How do researchers address contradictory spectral data for fluorinated benzoic acid derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. For example, the hydroxyl group’s acidity (pKa ~3–4) may lead to pH-dependent shifts in DMSO-d₆ vs. CDCl₃. To resolve conflicts:

- Variable Temperature NMR : Identifies dynamic processes (e.g., hydrogen bonding) .

- Isotopic Labeling : ¹⁸O-labeled hydroxyl groups can clarify exchange phenomena .

- Cross-Validation : Compare with structurally analogous compounds, such as 3,5-difluoro-2-hydroxybenzoic acid (PubChem CID 22116786) .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., esterification) of this compound?

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, directing electrophiles to the meta position relative to itself. However, the hydroxyl group at C2 can compete via hydrogen bonding or deprotonation. Methodological approaches include:

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to favor CF₃-directed reactions .

- Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) on brominated precursors, as seen in for 4-aryl-benzoic acids .

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potentials .

Advanced: How does this compound serve as an intermediate in pharmaceutical development?

Fluorinated benzoic acids are key in drug design due to metabolic stability and bioavailability. For instance:

- Anticancer Agents : Analogous structures, like 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxopyrimidinyl)benzoic acid (CAS 120890-57-5), inhibit kinase pathways .

- Antimicrobials : Trifluoromethyl groups enhance membrane permeability, as seen in 4-(trifluoromethyl)benzoic acid derivatives () .

- Prodrug Design : Ester or amide derivatives improve solubility, guided by structure-activity relationship (SAR) studies .

Advanced: What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability : Decomposition above 150°C is likely due to decarboxylation (common in benzoic acids). Store at 2–8°C in airtight containers .

- Light Sensitivity : Fluorinated aromatics may undergo photodegradation; amber glass vials are recommended .

- pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility. Buffered solutions (pH 5–7) are optimal for aqueous studies .

Advanced: How can researchers resolve low yields in large-scale syntheses of this compound?

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., diaryl ether formation) .

- Microwave-Assisted Synthesis : Accelerates slow steps like hydroxylation or coupling .

- Byproduct Recycling : Unreacted precursors (e.g., 4-fluoro-2-(trifluoromethyl)benzoic acid) can be recovered via acid-base extraction .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

- Molecular Dynamics (MD) : Simulates interactions in solvent environments (e.g., DMSO vs. THF) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Machine Learning (ML) : Trains models on halogenated benzoic acid reaction databases to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.